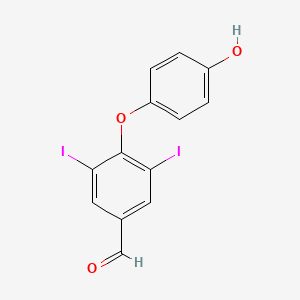

3,5-Diiodo Thyroaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Diiodo Thyroaldehyde is an organic compound characterized by the presence of hydroxy, phenoxy, and diiodo functional groups attached to a benzaldehyde core

Mechanism of Action

Target of Action

The primary targets of 3,5-Diiodo Thyroaldehyde are the nuclear thyroid hormone receptors (THRs) . These receptors play a critical role in differentiation, growth, and metabolism . The compound also targets mitochondria and bioenergetic mechanisms .

Mode of Action

This compound interacts with its targets in several ways. It can bind directly to DNA, indirectly to DNA, or without DNA binding through THRs . It also acts in a THR-independent manner . The compound is known to stimulate the TR-beta receptor for thyroid hormones, thus increasing energy expenditure .

Biochemical Pathways

The compound affects various biochemical pathways. It modulates energy and lipid metabolism , and it has been observed to rapidly induce hepatic oxygen consumption and oxidative capacity . It also exerts thyromimetic effects on the hypothalamus-pituitary-thyroid axis .

Pharmacokinetics

It is known that the compound can suppress thyroid function, resulting in lower concentrations of t4 and t3 in serum and liver . It also increases type I-deiodinase activity .

Result of Action

The action of this compound results in several molecular and cellular effects. It reduces hepatic triglyceride and serum cholesterol concentrations, reflecting enhanced lipid metabolism . It also increases metabolic rate and reduces different fat depots . These effects are compromised by increased food intake, preventing significant body weight loss .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effects can vary depending on the biochemical or physiological assay used .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diiodo Thyroaldehyde typically involves the iodination of a hydroxyphenoxybenzaldehyde precursor. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to introduce the iodine atoms at the desired positions on the benzaldehyde ring .

Industrial Production Methods

Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3,5-Diiodo Thyroaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: 4-(4-Hydroxyphenoxy)-3,5-diiodobenzoic acid.

Reduction: 4-(4-Hydroxyphenoxy)-3,5-diiodobenzyl alcohol.

Substitution: 4-(4-Hydroxyphenoxy)-3,5-diazidobenzaldehyde.

Scientific Research Applications

3,5-Diiodo Thyroaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

- 4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic acid

- 4-Hydroxyphenoxyacetic acid

- 3-(3,5-Diiodo-4-hydroxyphenoxy)phenol

Uniqueness

3,5-Diiodo Thyroaldehyde is unique due to the presence of both hydroxy and phenoxy groups along with two iodine atoms on the benzaldehyde ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name |

4-(4-hydroxyphenoxy)-3,5-diiodobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8I2O3/c14-11-5-8(7-16)6-12(15)13(11)18-10-3-1-9(17)2-4-10/h1-7,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQONMRPJGSIJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C=O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8I2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747687 |

Source

|

| Record name | 4-(4-Hydroxyphenoxy)-3,5-diiodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2828-49-1 |

Source

|

| Record name | 4-(4-Hydroxyphenoxy)-3,5-diiodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B588398.png)